molecular formula C25H31ClN2O B4085931 (1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide

(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide

Cat. No. B4085931
M. Wt: 411.0 g/mol
InChI Key: KZCMWDVOFXAAGZ-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a carboxamide, a cyclopropane ring, a piperidine ring, and two phenyl rings. The (1R*,2R*) notation indicates that it has two stereocenters, which means it can exist as two pairs of enantiomers .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the cyclopropane ring, followed by the introduction of the phenyl rings, the piperidine ring, and finally the carboxamide group. The exact synthesis route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropane ring is a three-membered ring, which introduces strain into the molecule and can affect its reactivity. The piperidine ring is a six-membered ring containing one nitrogen atom, which can act as a base or a nucleophile. The phenyl rings are aromatic and can participate in π-stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The cyclopropane ring could undergo ring-opening reactions under certain conditions. The piperidine ring could act as a base or a nucleophile in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors that could influence its properties include its polarity, solubility, melting point, boiling point, and stability .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a drug. Alternatively, it could be used as a starting point for the synthesis of other compounds .

properties

IUPAC Name

(1R,2R)-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN2O/c1-27(25(29)24-17-23(24)21-5-3-2-4-6-21)18-20-12-15-28(16-13-20)14-11-19-7-9-22(26)10-8-19/h2-10,20,23-24H,11-18H2,1H3/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCMWDVOFXAAGZ-BJKOFHAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-phenylcyclopropane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.